molecular formula C16H17FN2O3 B2923951 (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate CAS No. 1252496-23-3

(3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

Cat. No.: B2923951
CAS No.: 1252496-23-3
M. Wt: 304.321
InChI Key: FDFZFSDJGDNNMO-UHFFFAOYSA-N
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Description

The compound (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate features a pyrazole core substituted with a formyl group at position 4 and methyl groups at positions 3 and 3. A propanoate linker connects the pyrazole to a 3-fluorophenylmethyl ester group. This structure combines a reactive aldehyde (for further functionalization) with a fluorinated aromatic moiety, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

The synthesis of related pyrazole-carboxaldehydes, as described in , involves key steps such as Vilsmeier–Haack formylation and esterification . For instance, methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate (a structural analog lacking the fluorophenyl group) is synthesized via formylation of a pyrazole intermediate using POCl₃/DMF, followed by ester hydrolysis . The introduction of the 3-fluorophenylmethyl ester likely follows similar esterification or transesterification protocols.

Properties

IUPAC Name

(3-fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-11-15(9-20)12(2)19(18-11)7-6-16(21)22-10-13-4-3-5-14(17)8-13/h3-5,8-9H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFZFSDJGDNNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OCC2=CC(=CC=C2)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Fluorophenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C14_{14}H14_{14}F1_{1}N3_{3}O3_{3}
  • Molecular Weight: 293.28 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives against resistant bacterial strains. Specifically, compounds similar to this compound have demonstrated significant inhibitory effects on drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.39 μg/mL, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus0.39
Compound BAcinetobacter baumannii0.39

The mechanism through which these pyrazole derivatives exert their antimicrobial effects often involves disruption of bacterial membranes. This was assessed using the SYTO-9/propidium iodide assay, which indicated that the compounds could compromise membrane integrity, leading to bacterial cell death .

Cytotoxicity Studies

In addition to their antimicrobial properties, these compounds have been evaluated for cytotoxicity against human cell lines. Results indicated that they exhibit low toxicity at concentrations effective against bacteria, making them promising candidates for further development in therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Vilsmeier-Haack reaction has been employed successfully in synthesizing related pyrazole derivatives, highlighting the versatility of this method in generating biologically active compounds .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

  • Case Study 1: Antibacterial Efficacy
    • Researchers synthesized a series of pyrazole derivatives and tested their antibacterial activity against various strains. The results indicated that modifications in the pyrazole structure significantly influenced antibacterial potency.
  • Case Study 2: Structure-Activity Relationship (SAR)
    • A comprehensive SAR analysis was conducted on pyrazole derivatives, revealing that the presence of specific substituents (e.g., fluorine atoms) enhances biological activity.

Comparison with Similar Compounds

Key Observations :

  • The fluorophenylmethyl ester in the target compound introduces steric bulk and electronic effects (via the electron-withdrawing fluorine) absent in the methyl ester analog. This may alter solubility and reactivity in downstream applications.
  • Unlike 2-(pyrazol-1-yl)ethanol derivatives, which fail to undergo Vilsmeier–Haack formylation and instead form chlorinated byproducts , the propanoate linker in the target compound and its methyl analog permits successful formylation.

Physicochemical Properties

The free aldehyde in 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde offers higher reactivity but lower stability under aqueous conditions.

Electronic Effects: Fluorine’s electronegativity may polarize the ester group, influencing hydrolysis rates. Non-fluorinated esters (e.g., methyl ester analog) are likely more prone to enzymatic or alkaline hydrolysis.

Thermal Stability :

  • The N-chloroethyl analog’s chlorine substituent may reduce thermal stability compared to the fluorophenylmethyl and methyl esters.

Functional Versatility

  • Aldehyde Reactivity : All compounds retain the 4-formyl group, enabling condensation reactions (e.g., hydrazone or imine formation) for synthesizing heterocycles or bioconjugates.
  • Ester Modifications : The fluorophenylmethyl ester can undergo nucleophilic aromatic substitution (e.g., with amines or thiols), offering pathways absent in the methyl ester analog.

Research Implications

  • Drug Development: The fluorophenyl group may improve pharmacokinetic profiles (e.g., extended half-life) compared to non-fluorinated analogs.
  • Material Science : Enhanced lipophilicity could make the target compound useful in hydrophobic coatings or polymer precursors.
  • Synthetic Limitations: The propensity of ethanol-linked pyrazoles (e.g., 2-(pyrazol-1-yl)ethanol) to form chlorinated byproducts underscores the importance of linker selection in designing pyrazole-carboxaldehyde derivatives.

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